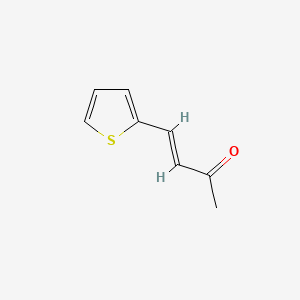

4-(2-Thienyl)but-3-EN-2-one

Beschreibung

Overview of Thiophene-Containing Organic Compounds in Advanced Chemistry

Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom. numberanalytics.com This structural motif is a cornerstone in many areas of advanced chemistry due to its unique electronic and chemical properties. nih.govrsc.org

In Medicinal Chemistry:

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govrsc.orgresearchgate.net The thiophene ring can often replace a phenyl group in a drug candidate, a concept known as bioisosterism, which can lead to improved pharmacological properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene-containing compounds have demonstrated a wide array of therapeutic applications, including:

Anti-inflammatory nih.gov

Antimicrobial nih.gov

Anticancer cognizancejournal.com

Antiviral cognizancejournal.com

Anticonvulsant cognizancejournal.com

In Materials Science:

The applications of thiophene derivatives extend into materials science, where their electronic and optical properties are highly valued. ontosight.airesearchgate.net They are integral components in the development of:

Organic Electronics: Thiophene-based molecules are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their semiconducting nature. ontosight.airesearchgate.net

Conducting Polymers: Polythiophenes, polymers made from thiophene units, are known for their electrical conductivity. numberanalytics.com

Sensors: The tunable properties of thiophene-containing polymers make them suitable for use in chemical sensors and biosensors. numberanalytics.comresearchgate.net

The versatility of thiophene chemistry allows for the synthesis of a vast range of derivatives with tailored properties for specific applications. mdpi.com

Significance of Enone Systems in Synthetic and Applied Chemistry

Enones, or α,β-unsaturated ketones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. numberanalytics.comfiveable.me This arrangement results in a unique reactivity profile that makes them highly valuable in both synthetic and applied chemistry.

Reactivity of Enones:

The key feature of an enone is the electrophilic nature of the β-carbon, which is susceptible to nucleophilic attack. numberanalytics.com This reactivity is central to several important organic reactions, including:

Michael Addition: This reaction involves the 1,4-addition of a nucleophile to the β-carbon of the enone. masterorganicchemistry.comwikipedia.org It is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Diels-Alder Reaction: Enones can act as dienophiles in Diels-Alder reactions, which are powerful for constructing complex cyclic molecules. numberanalytics.com

Reduction Reactions: The double bond and the carbonyl group of enones can be selectively reduced to yield saturated ketones or allylic alcohols. numberanalytics.com

Applications of Enones:

The versatile reactivity of enones makes them important intermediates in the synthesis of a wide range of molecules, including natural products and pharmaceuticals. numberanalytics.comnih.gov They are also found in many biologically active compounds and are of interest in medicinal chemistry for their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govontosight.ai

Academic Rationale for Investigating 4-(2-Thienyl)but-3-en-2-one

The academic interest in this compound stems from the combination of the thiophene ring and the enone system within a single molecule. This unique structure suggests potential applications in both medicinal chemistry and materials science.

The presence of the thiophene moiety, a known pharmacophore, suggests that this compound and its derivatives could exhibit biological activity. nih.govrsc.org The enone functionality provides a reactive site for Michael addition reactions, allowing for the synthesis of a variety of derivatives with potentially enhanced or novel biological properties. pkusz.edu.cnresearchgate.net

Furthermore, the conjugated system formed by the thiophene ring and the butenone chain imparts specific electronic and optical properties to the molecule. cymitquimica.com This makes it a candidate for investigation in the development of new organic materials with applications in electronics and photonics. ontosight.airesearchgate.net The synthesis of such compounds is often achieved through reactions like the Claisen-Schmidt or aldol (B89426) condensation. tandfonline.comresearchgate.net

Historical Context of Butenone Derivatives in Chemical Synthesis

Butenone, also known as methyl vinyl ketone, is the simplest enone and serves as a fundamental building block in organic synthesis. wikipedia.org The industrial production of butenone often involves the aldol condensation of acetone (B3395972) and formaldehyde. scg.ch

Historically, the synthesis of butenone derivatives and other unsaturated ketones has been a significant area of research. One of the classic methods for their preparation is the aldol condensation , a reaction that forms a β-hydroxy ketone which can then be dehydrated to yield the α,β-unsaturated ketone. numberanalytics.com Another important historical method is the Wittig reaction , which can also be employed to synthesize enones. numberanalytics.com

More recently, various catalytic methods have been developed to improve the efficiency and selectivity of enone synthesis. These include transition metal-catalyzed reactions like the Heck reaction and cross-coupling reactions. numberanalytics.comchemistryviews.org The development of new synthetic routes to butenone derivatives continues to be an active area of research, driven by the importance of these compounds as versatile intermediates in the synthesis of more complex molecules. organic-chemistry.orgontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-thiophen-2-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMALVIHZVKKPE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-83-9 | |

| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Thienyl but 3 En 2 One and Its Analogues

Direct Synthesis Approaches

The direct synthesis of 4-(2-thienyl)but-3-en-2-one and its derivatives can be achieved through several methods, each with its own set of advantages and applications. These approaches range from conventional organic reactions to more advanced, technology-assisted procedures.

Conventional Organic Synthesis Routes to this compound

Conventional synthesis of this compound often involves aldol (B89426) condensation reactions. This can be seen in the preparation of related structures, such as the synthesis of 4′-(3-thienyl)-2,2′:6′,2″-terpyridine, which utilizes the reaction of 3-thiophenecarboxyaldehyde with other reagents. researchgate.net Another example is the acid-catalyzed reaction of 2-acetylthiophene (B1664040) with an appropriate aldehyde or ketone. These traditional methods, while effective, may sometimes be limited by factors such as reaction time and yield.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.comnih.gov In the context of thienyl-containing compounds, microwave irradiation has been successfully used to synthesize derivatives of this compound. For instance, the rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has been achieved under microwave irradiation. nih.govmdpi.comdntb.gov.ua This method significantly reduces reaction times and increases product yields compared to conventional heating. mdpi.commdpi.com

A study comparing conventional and microwave-assisted synthesis of a 1,2,4-triazine (B1199460) derivative starting from 2-oxo-4-(2-thienyl)but-3-enoic acid demonstrated a dramatic improvement in efficiency. The conventional method required two hours of reflux to achieve a 62% yield, whereas microwave irradiation completed the reaction in just two minutes with a 98% yield. mdpi.com

| Method | Reaction Time | Yield |

| Conventional (Reflux) | 2 hours | 62% |

| Microwave Irradiation | 2 minutes | 98% |

Table 1: Comparison of conventional and microwave-assisted synthesis of a 1,2,4-triazine derivative. mdpi.com

Catalytic Pathways in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. Both organocatalysis and metal-catalyzed reactions have been employed in the synthesis of enones and related structures.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a fundamental pillar of asymmetric synthesis. mdpi.com This approach has been applied to the synthesis of various heterocyclic compounds and can be relevant to the formation of enones. rsc.org For example, organocatalytic asymmetric [3+3] cycloadditions have been used to create chiral quinolizidine (B1214090) derivatives that incorporate a thiophene (B33073) moiety. rsc.org The activation of conjugated enones through the formation of iminium ions with primary amines is a well-established mode of organocatalysis. acs.org

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. eie.grwiley.comthieme-connect.com These reactions, often named after their developers (e.g., Suzuki, Heck, Sonogashira), typically employ palladium, nickel, or copper catalysts. eie.grsioc-journal.cn

For the synthesis of thienyl-containing compounds, Kumada-Tamao-Corriu cross-coupling has been utilized. For instance, a thienyl Grignard reagent, formed through a bromine-metal exchange, can be coupled with aryl halides in the presence of a palladium catalyst to yield the desired products. rsc.org The choice of catalyst can significantly impact the reaction's efficiency, with some palladium catalysts showing higher activity than others. rsc.org

| Catalyst | Yield |

| Pd(PPh3)2Cl2 | 21% |

| Pd(dppf)Cl2 | 61% |

Table 2: Effect of palladium catalyst on the yield of a cross-coupling reaction involving a thienyl derivative. rsc.org

Regioselective and Stereoselective Synthesis of this compound Isomers

Controlling the regioselectivity and stereoselectivity of a reaction is crucial for obtaining a specific isomer of a product. masterorganicchemistry.com This is particularly important in the synthesis of substituted butenones, where both cis and trans isomers are possible. georganics.sk

Regioselective synthesis aims to control the position at which a chemical bond is formed, leading to one constitutional isomer over another. masterorganicchemistry.com Stereoselective synthesis, on the other hand, favors the formation of one stereoisomer over others. masterorganicchemistry.com In the context of this compound, which exists as a mixture of cis and trans isomers, controlling the stereochemistry of the double bond is a key synthetic challenge. georganics.skcymitquimica.com

Recent advances have focused on developing highly regioselective and stereoselective methods. For example, a one-pot, two-step approach involving protodesilylation and a copper-free Sonogashira cross-coupling has been developed for the regio- and stereoselective synthesis of 1,4-diarylbut-1-en-3-ynes. researchgate.net While not directly involving this compound, this methodology highlights the potential for precise control over the formation of enyne structures, which are structurally related.

Synthesis of Thiophene-Butenone Hybrid Systems

The core structure of this compound, which features a thiophene ring linked to an α,β-unsaturated carbonyl system, serves as a valuable building block in organic synthesis. cymitquimica.com Its preparation and subsequent transformation into more complex heterocyclic systems are central to developing a variety of functional molecules.

Preparation of Chalcone (B49325) Derivatives Incorporating Thiophene Moieties

Chalcones, or 1,3-diaryl-2-propen-1-ones, are natural products belonging to the flavonoid family. acs.orgchemrevlett.com The synthesis of chalcone derivatives containing a thiophene ring, such as this compound, is most commonly achieved through the Claisen-Schmidt condensation. chemrevlett.comsysrevpharm.org This reaction involves the base-catalyzed condensation of an appropriate aromatic ketone with an aromatic aldehyde. acs.orgrsc.org

For the synthesis of the parent compound, this compound, thiophene-2-carboxaldehyde is reacted with acetone (B3395972). To create a wider range of derivatives, substituted acetophenones are condensed with thiophene-2-carboxaldehyde, or conversely, 2-acetylthiophene is reacted with various benzaldehyde (B42025) derivatives. researchgate.net The reaction is typically catalyzed by strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol (B145695). researchgate.netpropulsiontechjournal.com The general mechanism involves the formation of a resonance-stabilized enolate from the ketone, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. sysrevpharm.org Subsequent dehydration yields the α,β-unsaturated carbonyl system characteristic of chalcones. sysrevpharm.org

Table 1: Synthesis of Thienyl Chalcone Derivatives via Claisen-Schmidt Condensation

| Ketone Reactant | Aldehyde Reactant | Catalyst/Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Acetophenone | Thiophene-2-carboxaldehyde | NaOH / Ethanol | Room Temperature | Phenyl thienyl propenone | researchgate.net |

| 4-Aminoacetophenone | Benzaldehyde derivatives | aq. NaOH | Room Temperature | Amino-phenyl aryl propenone | chemrevlett.com |

| 2-Acetylthiophene | Substituted Benzaldehydes | KOH / Methanol | Not specified | Thienyl phenyl propenone | researchgate.net |

| 1-(4-(piperazin-1-yl)phenyl)ethan-1-one | Thiophene-2-carboxaldehyde | Not specified | Not specified | Thienyl chalcone with piperazine (B1678402) moiety | sioc-journal.cn |

Synthesis of Other Heterocyclic Structures Featuring this compound Subunits

The reactive α,β-unsaturated carbonyl group in this compound and its derivatives makes them valuable intermediates for the synthesis of a wide array of heterocyclic compounds. acs.orgresearchgate.net These reactions often proceed through cyclization pathways, leveraging the electrophilic nature of the butenone system.

For instance, thienyl-containing chalcones can be reacted with hydrazine (B178648) or its derivatives to form pyrazolines. researchgate.net They also serve as precursors for dihydropyrimidine-2-thiones. researchgate.net Furthermore, these chalcones are key synthons in the preparation of fused heterocyclic systems. Research has demonstrated the synthesis of 1,2,4-triazino[3,4-b] acs.orgpropulsiontechjournal.comresearchgate.netthiadiazinones and other related fused heterocycles starting from 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, which is itself derived from a thienyl butenone precursor. nih.gov Similarly, functionally substituted pyridines and thieno[2,3-b]pyridines can be synthesized using thienyl chalcones as starting materials, highlighting their role as versatile scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for synthesizing this compound and related chalcones. These approaches focus on reducing solvent use, employing safer reagents, and improving energy efficiency.

Solvent-Free and Reduced-Solvent Reaction Protocols

A major focus of green synthesis is the reduction or elimination of volatile organic solvents. scielo.org.mx For chalcone synthesis, solvent-free methods have proven highly effective. One such technique is the grinding method, where solid reactants (an aldehyde and a ketone) are ground together with a solid base catalyst like NaOH. propulsiontechjournal.com This mechanochemical approach often results in higher yields and drastically reduced reaction times compared to conventional solvent-based methods. propulsiontechjournal.com

Another approach involves using microwave irradiation, which can accelerate the reaction rate, often leading to cleaner reactions and higher yields in shorter times. propulsiontechjournal.comresearchgate.net Microwave-assisted synthesis can be performed with or without a solvent. When a solvent is used, often a small amount of a high-boiling point, polar solvent like ethanol is sufficient. propulsiontechjournal.com The combination of microwave heating with solid-supported reagents, such as silica (B1680970) gel, has also been shown to be an effective solvent-free method for Michael additions involving chalcones. scielo.org.mx

Table 2: Comparison of Conventional and Green Synthesis Methods for Chalcones

| Method | Typical Solvent | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional | Ethanol, Methanol | 12-48 hours | Well-established, simple setup | researchgate.net |

| Microwave-Assisted | Ethanol or Solvent-free | 1-4 minutes | Rapid reaction, high yields, energy efficient | propulsiontechjournal.comresearchgate.net |

| Grinding (Solvent-Free) | None | 3-5 minutes | No solvent waste, simple, high atom economy | propulsiontechjournal.com |

Biocatalytic Transformations for Thienyl-Butenone Scaffolds

Biocatalysis offers a powerful green alternative for chemical transformations, utilizing enzymes or whole microorganisms to catalyze reactions with high specificity and under mild conditions. nih.govacs.org In the context of thienyl-butenone scaffolds, biocatalysis is particularly valuable for stereoselective reductions of the keto group to produce chiral alcohols, which are important pharmaceutical intermediates. acs.orgmdpi.com

For example, a key step in the synthesis of the antidepressant duloxetine (B1670986) involves the asymmetric reduction of a thienyl-butenone derivative, N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine. A highly efficient biocatalytic process was developed using a ketoreductase enzyme, which reduced the ketone to the corresponding (S)-alcohol with over 99% enantiomeric excess and in high yield (90%). acs.org This enzymatic approach avoids the need for chiral chemical catalysts, which are often based on expensive or toxic heavy metals. Various microorganisms, such as strains of Hansenula and Pichia, have also been employed for the enantioselective reduction of keto-esters to their corresponding chiral hydroxy esters. mdpi.com

Exploration of Sustainable Reagents and Reaction Conditions

The search for sustainable reagents and reaction conditions is a cornerstone of green chemistry. In the synthesis of this compound, this involves moving away from stoichiometric amounts of strong, corrosive bases like NaOH and KOH. An innovative approach uses magnesium bis(hydrogen sulfate) [Mg(HSO₄)₂] as an efficient and reusable solid acid catalyst for chalcone synthesis under solvent-free conditions. rsc.org

The use of high-pressure systems, such as the Q-tube™ pressure reactor, also represents a move toward more sustainable conditions. These systems can achieve high temperatures and pressures safely, allowing for significantly reduced reaction times and often improved yields, providing a cost-effective alternative to microwave reactors. acs.org Furthermore, the use of water as a solvent, when feasible, or adopting entirely solvent-free protocols like grinding or solid-supported reactions, contributes to making the synthesis of these valuable chemical scaffolds more sustainable. rsc.orgpropulsiontechjournal.com

Chemical Reactivity and Transformation of 4 2 Thienyl but 3 En 2 One

Reaction Mechanisms and Pathways

The reactivity of 4-(2-thienyl)but-3-en-2-one is dictated by the electrophilic and nucleophilic sites within the molecule. The enone system is particularly important, offering two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. The thiophene (B33073) ring, an electron-rich aromatic system, also participates in various reactions.

Nucleophilic and Electrophilic Addition Reactions

Nucleophilic Addition: The conjugated system of the enone in this compound is susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition or Michael addition). wikipedia.orglibretexts.org The outcome of the reaction often depends on the nature of the nucleophile. libretexts.org Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, attacking the carbonyl carbon directly. In contrast, softer nucleophiles, like cuprates, enamines, and thiolates, preferentially undergo 1,4-addition. masterorganicchemistry.com This reaction proceeds through an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on one of the electrophilic carbons, leading to the formation of a tetrahedral intermediate in 1,2-addition or an enolate in 1,4-addition. libretexts.orglibretexts.org Subsequent protonation yields the corresponding alcohol or ketone. libretexts.orglibretexts.org

Electrophilic Addition: The double bond in the enone system can also undergo electrophilic addition. savemyexams.comcrunchchemistry.co.uk In this type of reaction, an electrophile is attacked by the π-electrons of the C=C double bond. doubtnut.com This initially forms a carbocation intermediate. savemyexams.com The stability of this carbocation influences the regioselectivity of the reaction, often following Markovnikov's rule where the electrophile adds to the less substituted carbon. crunchchemistry.co.uk For conjugated systems like this compound, electrophilic addition can lead to a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. openstax.org

Cycloaddition Reactions Involving the Enone System

The enone functionality of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org A key example is the Diels-Alder reaction, a [4+2] cycloaddition where the enone can act as a dienophile. wikipedia.org In this concerted reaction, the double bond of the enone reacts with a conjugated diene to form a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly controlled, and its regioselectivity can be influenced by the electronic nature of both the diene and the dienophile.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of the enone with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.org These reactions are often highly regioselective and provide a direct route to various heterocyclic systems. The specific type of heterocycle formed depends on the 1,3-dipole used.

It's important to note that some cycloadditions may proceed through a stepwise mechanism involving a zwitterionic intermediate, which can sometimes lead to the formation of [2+2] cycloadducts alongside the expected [4+2] products. mdpi.com

Reactions at the Thiophene Moiety

The thiophene ring in this compound is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. wikipedia.org Due to the electron-donating nature of the sulfur atom, the thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. Substitution typically occurs at the C5 position (the carbon adjacent to the sulfur and remote from the butenone substituent) or the C3 position. The directing effect of the butenone substituent, which is deactivating, will influence the position of substitution.

Oxidation of the thiophene ring can also occur, potentially at the sulfur atom to form a thiophene S-oxide, or at the double bonds. wikipedia.org Thiophene and its derivatives can also be deprotonated at the carbon atoms adjacent to the sulfur using strong bases like butyllithium, forming thienyllithium species. wikipedia.org These organolithium intermediates are powerful nucleophiles that can react with various electrophiles to introduce new functional groups onto the thiophene ring. wikipedia.org

Derivatization and Functionalization Strategies

The reactivity of this compound allows for its extensive derivatization and functionalization, leading to a wide array of more complex molecules. thermofisher.comnih.gov These strategies are crucial for synthesizing novel compounds with potentially interesting biological or material properties.

Synthesis of Novel Thiophene-Containing Heterocycles from this compound

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of various thiophene-containing heterocycles. semanticscholar.orgtandfonline.com The enone system is a key reactive site for these transformations. For instance, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazolines.

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures from simple starting materials in a single step. tandfonline.com For example, a Gewald-type reaction involving this compound, elemental sulfur, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate) can lead to the formation of highly substituted aminothiophenes. tandfonline.com These aminothiophenes can then serve as precursors for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines. semanticscholar.org

Below is a table summarizing some of the heterocyclic systems that can be synthesized from this compound and the general type of reagent used.

| Target Heterocycle | Reagent Type |

| Pyrazoline | Hydrazine (B178648) derivatives |

| Isoxazoline | Hydroxylamine |

| Pyrimidine (B1678525) | Amidines or guanidine |

| Thieno[2,3-d]pyrimidine (B153573) | Cyanating agents and cyclizing agents |

| Pyridone | Active methylene nitriles |

Modification of the Carbonyl and Alkene Functionalities

Carbonyl Group Modifications: The carbonyl group can undergo a variety of transformations. Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding secondary alcohol. evitachem.com It is important to note that under certain conditions, these reagents can also reduce the double bond. More selective reagents can be employed to target only the carbonyl group. The carbonyl group can also be converted into an alkene via olefination reactions, such as the Wittig reaction, which uses phosphorus ylides, or the Horner-Wadsworth-Emmons reaction. wikipedia.orgacs.org These reactions are powerful tools for carbon-carbon double bond formation.

Alkene Group Modifications: The alkene double bond can be reduced selectively through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C). This would saturate the butenone chain, yielding 4-(2-thienyl)butan-2-one. The double bond can also be functionalized through various addition reactions. For example, halogenation with bromine (Br₂) would lead to the corresponding dibromo derivative. libretexts.org Epoxidation of the double bond, using a peroxy acid like m-CPBA, would form an epoxide, which is a versatile intermediate for further transformations.

The following table provides a summary of common modifications for the carbonyl and alkene functionalities.

| Functional Group | Reaction Type | Reagent Example(s) | Product Type |

| Carbonyl | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Carbonyl | Olefination | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |

| Alkene | Reduction | H₂, Pd/C | Alkane |

| Alkene | Halogenation | Br₂ | Dihaloalkane |

| Alkene | Epoxidation | m-CPBA | Epoxide |

Incorporation into Polymeric Architectures and Conjugated Systems

The thienyl moiety in this compound makes it a valuable precursor for the synthesis of conjugated polymers and coordination polymers. The electron-rich nature of the thiophene ring facilitates electropolymerization, a process where an electrical potential is applied to a monomer solution, leading to the formation of a polymer film on an electrode surface. windows.netwikipedia.org Thiophene and its derivatives are well-known to undergo oxidative polymerization, typically at the C2 and C5 positions of the thiophene ring, to form highly conjugated polythiophene chains. windows.netwikipedia.org While direct homopolymerization of this compound is not extensively documented, the polymerization of structurally similar monomers provides insight into its potential.

For instance, monomers containing a 2,5-di(2-thienyl)pyrrole (SNS) core, which can be synthesized from the related starting material 1,4-di(2-thienyl)-1,4-butanedione, have been successfully electropolymerized. researchgate.netresearchgate.net These polymers exhibit interesting electrochromic properties, changing color in response to an applied voltage. researchgate.net

A significant advancement in the use of similar structures in polymeric architectures involves the synthesis of one-dimensional (1D) coordination polymers. In one study, ligands such as (2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide (3-ptpa) and (2E)-N-4-Pyridinyl-3-(2-thienyl)-2-propenamide (4-ptpa) were synthesized and coordinated with cadmium(II) ions. rsc.org These ligands share the core thienyl-propenamide structure with this compound. The resulting coordination polymers feature the ligands arranged in a way that facilitates [2+2] cycloaddition reactions upon UV irradiation, transforming the 1D chains and demonstrating photomechanical effects. rsc.org This highlights a sophisticated method of incorporating the thienyl-enone framework into a well-ordered, photoresponsive polymeric system.

The table below summarizes the key aspects of incorporating this compound and its analogs into polymeric systems.

| Polymerization Method | Monomer/Ligand Example | Resulting Polymer Type | Key Properties/Applications |

| Electropolymerization | 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine | Conducting Polymer | Electrochromism, potential for sensors and electronic devices. researchgate.netresearchgate.net |

| Coordination Polymerization | (2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide (3-ptpa) | 1D Coordination Polymer | Photoresponsive, photomechanical effects, supramolecular synthesis. rsc.org |

These examples demonstrate that while direct chain-growth polymerization of this compound may be less common, its structural motifs are readily integrated into complex polymeric and conjugated systems through both electrochemical and coordination chemistry approaches, leading to materials with advanced functional properties.

Photochemical Reactivity of this compound Derivatives

The presence of a conjugated system containing a carbon-carbon double bond and a carbonyl group makes this compound and its derivatives photochemically active. The primary photochemical reactions observed are [2+2] cycloadditions (photodimerization) and E/Z photoisomerization.

Photodimerization ([2+2] Cycloaddition)

Upon exposure to ultraviolet (UV) light, enones can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings. wikipedia.org For this compound derivatives, this typically occurs as a dimerization of two monomer units. The stereochemistry of the resulting cyclobutane dimer is often dictated by the reaction conditions, such as whether it is performed in solution or in the solid state.

In solution, the irradiation of heteroaryl chalcones, including thienyl derivatives, often leads to the formation of various cyclobutane isomers. researchgate.net For example, the photodimerization of methyl 3-(2-thienyl)acrylate, a related compound, yields a mixture of dimers. researchgate.net The reaction proceeds through the formation of a triplet diradical intermediate after the enone is excited by light. wikipedia.org

More controlled and stereoselective photodimerization can be achieved in the solid state or within constrained environments like coordination polymers. rsc.orgrsc.org Research on coordination polymers containing (2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide (3-ptpa) ligands showed that UV irradiation led to a [2+2] cycloaddition reaction with a conversion rate of up to 98% after 12 hours. rsc.org The reaction followed first-order kinetics. The specific arrangement of the ligands within the crystal lattice pre-organizes the molecules for a specific reaction pathway, leading to a highly selective transformation. rsc.org

The table below details the photodimerization of a derivative of this compound within a coordination polymer.

Table 1: Photodimerization Kinetics in a Coordination Polymer

| Ligand in Polymer | Irradiation Time (h) | Conversion Rate (%) | Kinetic Order | Rate Constant (min⁻¹) |

|---|---|---|---|---|

| (2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide | 12 | 98 | First | 1.47 x 10⁻¹ |

| (2E)-N-4-Pyridinyl-3-(2-thienyl)-2-propenamide | 12 | - | First | 8.03 x 10⁻² |

Data sourced from a study on coordination polymers. rsc.org

E/Z Photoisomerization

Another significant photochemical process for compounds like this compound is the reversible E/Z (or trans-cis) isomerization around the carbon-carbon double bond. wikipedia.org This process is induced by photoexcitation and is a characteristic reaction of stilbenes, azobenzenes, and other molecules with a suitable double bond. wikipedia.orgresearchgate.net

Upon absorbing light of an appropriate wavelength, the trans (E) isomer can be converted to the cis (Z) isomer. This process often reaches a photostationary state, which is a mixture of the two isomers. The reverse reaction, from cis to trans, can be triggered by light of a different wavelength or by heat. wikipedia.org Studies on curcumin (B1669340) degradation products, such as dehydrozingerone, which share the α,β-unsaturated ketone structure, have demonstrated this UV-induced E-to-Z isomerization in various solvents. mdpi.com The efficiency of the isomerization can be dependent on the solvent and the specific wavelength of UV light used. mdpi.com For some derivatives, the resulting Z-isomers can be isolated and fully characterized. mdpi.com This photoisomerization is the basis for applications in molecular switches and photosensitive materials. wikipedia.org

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(2-Thienyl)but-3-en-2-one. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The stereochemistry of the double bond in the but-3-en-2-one moiety is a key structural feature. The configuration, either E (trans) or Z (cis), can be unequivocally determined from the ¹H NMR spectrum by analyzing the coupling constant between the two vinylic protons (H-3 and H-4). For trans isomers, the vicinal coupling constant (³J_H3-H4) is typically larger, generally in the range of 11–18 Hz, while for cis isomers, the value is smaller, usually between 6–12 Hz.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to confirm the stereochemistry. ipb.pt An NOE correlation would be observed between protons that are in close spatial proximity. ipb.pt For instance, in the Z-isomer, an NOE effect might be detected between the vinyl proton H-3 and the protons of the thiophene (B33073) ring, which would be absent or significantly weaker in the E-isomer.

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the vinylic protons H-3 and H-4, as well as correlations among the three protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the carbon skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methyl protons (on C-1) to the carbonyl carbon (C-2) and the vinylic carbon (C-3).

The vinylic proton H-3 to the carbonyl carbon (C-2) and the thiophene ring carbons.

The vinylic proton H-4 to the thiophene ring carbons.

These combined techniques allow for the complete and definite structural confirmation of the molecule. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom No. | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| 1 | CH₃ | ~2.3 | ~27 | HMBC to C-2, C-3 |

| 2 | C=O | - | ~198 | HMBC from H-1, H-3 |

| 3 | =CH | ~6.6 | ~128 | COSY with H-4; HMBC to C-2, C-5' |

| 4 | =CH | ~7.5 | ~140 | COSY with H-3; HMBC to C-2', C-3' |

| 1' | C-S | - | ~142 | - |

| 2' | =CH (Thiophene) | ~7.3 | ~128 | HMBC from H-4 |

| 3' | =CH (Thiophene) | ~7.1 | ~128 | COSY with H-2', H-4' |

| 4' | =CH (Thiophene) | ~7.6 | ~132 | COSY with H-3' |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.

The IR and Raman spectra of this compound are expected to display several characteristic absorption bands that confirm its structure. The conjugated system significantly influences the position of these bands.

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is expected. Conjugation with the C=C double bond lowers the frequency compared to a saturated ketone, typically appearing in the range of 1650–1685 cm⁻¹.

Alkene Group (C=C): The stretching vibration of the carbon-carbon double bond, also part of the conjugated system, will appear in the region of 1600–1640 cm⁻¹.

Thiophene Ring: The thiophene ring gives rise to several characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1500–1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations are found between 700–900 cm⁻¹, which can be diagnostic of the substitution pattern.

C-S Bond: The C-S stretching vibration associated with the thiophene ring is typically weaker and found in the fingerprint region.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1650 - 1685 | Strong |

| C=C (Alkene) | Stretch | 1600 - 1640 | Medium |

| C=C (Thiophene) | Stretch | 1500 - 1600 | Medium-Variable |

| C-H (Thiophene) | Stretch | 3050 - 3150 | Medium-Weak |

| C-H (Alkene) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (C₈H₈OS), the nominal molecular weight is 152 g/mol . In an MS experiment, the molecular ion peak ([M]⁺˙) would be observed at m/z 152. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. mdpi.com

Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion [M - 15]⁺ at m/z 137.

Loss of an acetyl radical (•COCH₃): Leading to the formation of a thienylvinyl cation [M - 43]⁺ at m/z 109.

Cleavage of the thiophene ring: This can lead to characteristic fragments, although these are often more complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for conjugated systems. The extended π-system of this compound, which includes the thiophene ring and the enone moiety, is expected to give rise to strong UV absorption.

Two main types of electronic transitions are anticipated:

π → π transition:* This high-intensity absorption band, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is expected at a longer wavelength (λ_max) due to the extended conjugation.

n → π transition:* This lower-intensity absorption band results from the excitation of a non-bonding electron from the oxygen atom's lone pair to a π* antibonding orbital. It typically appears at a longer wavelength than the π → π* transition but with much lower intensity.

Compounds with extended donor-acceptor π-systems often exhibit fluorescence. mdpi.com Fluorescence studies would involve measuring the emission spectrum after excitation at the absorption maximum. This would provide information on the molecule's excited state properties and potential applications in materials science. mdpi.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For thiophene-containing compounds, single-crystal XRD studies reveal key structural features. While a specific crystallographic information file for this compound is not publicly available, analysis of closely related thiophene derivatives provides insight into the expected structural parameters. Thiophene derivatives are utilized in various applications, including as anti-HIV and anti-breast cancer agents, as well as having antimicrobial and anti-inflammatory activities nih.gov.

The process involves growing a suitable single crystal of the compound, which can be achieved by methods such as slow evaporation of a solution nih.gov. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Typically, the crystal structure of a thiophene derivative will provide data on the planarity of the thiophene ring and its orientation relative to the rest of the molecule. For instance, in (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, the benzene (B151609) ring and the thiophene ring were found to be nearly perpendicular to each other nih.gov. The analysis also identifies intermolecular interactions, such as hydrogen bonds or π–π stacking, which stabilize the crystal packing researchgate.net.

The table below presents typical crystallographic data that would be obtained from a single-crystal XRD analysis, illustrated with data from a related thiophene-containing molecule, C₁₇H₂₁NO₂S₂ researchgate.net.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its geometric isomers. The presence of a carbon-carbon double bond in the butenone chain allows for the existence of cis (Z) and trans (E) isomers. Commercial preparations of this compound are often sold as a mixture of these isomers georganics.sk. The specific isomer can have different physical properties and reactivity, making their separation crucial for specific applications.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and separation of geometric isomers of organic compounds. The separation is based on the differential partitioning of the isomers between a stationary phase (the column) and a mobile phase. The choice of the stationary phase and the composition of the mobile phase are critical for achieving good resolution between the cis and trans isomers. For similar unsaturated compounds, reversed-phase HPLC is often employed. The slightly different polarities and shapes of the geometric isomers lead to different retention times on the column, allowing for their separation and quantification nih.gov. The order of elution can depend on the specific interaction with the stationary phase; for example, in the separation of fullerene isomers, the geometry which blocks the largest surface area tends to elute first nih.gov.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment. For volatile compounds like this compound, GC can separate the compound from impurities and potentially its isomers based on their boiling points and interactions with the stationary phase of the GC column. Capillary GC with chiral stationary phases has been successfully used to separate stereoisomers of other sulfur-containing compounds, demonstrating the high resolving power of this technique for isomer analysis researchgate.net.

Computational Chemistry and Theoretical Studies on 4 2 Thienyl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-(2-Thienyl)but-3-en-2-one. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the optimized geometry and various electronic properties of this compound can be accurately calculated. nih.govnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in determining key electronic descriptors that govern the molecule's reactivity and stability. nih.gov Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the energies of the frontier molecular orbitals. ajchem-a.com This theoretical approach allows for a comprehensive understanding of how the molecule will behave in chemical reactions. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| Total Energy | -798.45 Hartree |

| Dipole Moment | 3.12 Debye |

| Ionization Potential | 7.89 eV |

| Electron Affinity | 1.23 eV |

| Electronegativity (χ) | 4.56 eV |

| Chemical Hardness (η) | 3.33 eV |

Note: The values in this table are representative and derived from typical DFT calculations on similar organic molecules.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. schrodinger.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the conjugated system involving the thiophene (B33073) ring and the enone moiety is expected to influence the energies of these orbitals significantly. A smaller energy gap generally corresponds to greater reactivity and a higher propensity for electron donation. nih.gov

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -2.90 |

| HOMO-LUMO Gap (ΔE) | 3.33 |

Note: These values are hypothetical, based on typical results for conjugated organic compounds.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. kbhgroup.in Theoretical calculations of vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra. mdpi.comresearchgate.net The calculated vibrational modes provide a detailed understanding of the molecule's atomic motions. nih.gov

Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Visible). These calculations yield information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved, such as π-π* transitions, which are expected in the conjugated system of this compound. kbhgroup.in

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape. mdpi.com

For a molecule like this compound, which has rotational freedom around single bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. mdpi.com

In Silico Studies for Biological Activity Prediction

In silico techniques, such as molecular docking, are powerful tools for predicting the potential biological activities of a compound. mdpi.com These methods simulate the interaction between a small molecule (ligand), like this compound, and a biological target, typically a protein or enzyme. nih.gov

By predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of a target protein, molecular docking can suggest potential therapeutic applications. researchgate.net For instance, the thiophene moiety is a known structural component in various biologically active compounds, suggesting that this compound could be investigated for activities such as antimicrobial or anti-inflammatory effects. ekb.egmdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these studies can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com

For example, in reactions such as cycloadditions or nucleophilic additions to the enone system, computational modeling can predict the regioselectivity and stereoselectivity of the products. mdpi.com Understanding the electronic and steric factors that govern these outcomes is essential for designing efficient synthetic routes and for predicting the formation of potential byproducts.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications and Advanced Research Areas

Medicinal Chemistry and Pharmacology

The thiophene (B33073) ring is a well-established pharmacophore in drug discovery, and its incorporation into the enone structure of 4-(2-Thienyl)but-3-en-2-one gives rise to a range of pharmacological activities. mdpi.com Research into its derivatives has unveiled promising antimicrobial, anticancer, and anti-inflammatory properties, alongside interactions with key biological macromolecules.

Antimicrobial and Antifungal Activity of Thiophene-Enone Derivatives

Thiophene-containing chalcones, of which this compound is a prime example, have demonstrated notable efficacy against various microbial and fungal pathogens. researchgate.net The inherent antifungal properties of sulfur, present in the thiophene ring, contribute significantly to this activity. researchgate.net Studies on a range of synthetic butenolides and their pyrrolone derivatives have also highlighted the therapeutic potential of related structures in treating microbial diseases, particularly those caused by fungal species. nih.gov

Derivatives of 2-thienylchalcones have been utilized to synthesize various heterocyclic compounds that exhibit moderate to good antibacterial and antifungal activities. researchgate.net For instance, certain diazepine (B8756704) derivatives synthesized from thienylchalcones have shown excellent activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Furthermore, a series of new 5-(2-thienyl)-1,2,4-triazoles and their related compounds have been synthesized and evaluated for their antimicrobial properties, with some derivatives showing marked broad-spectrum antibacterial activity. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various microbial strains.

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| Aminothioxanthone Derivative 1 | Candida albicans ATCC 10231 | 4-8 | nih.gov |

| Aminothioxanthone Derivative 8 | Candida albicans ATCC 10231 | 16-32 | nih.gov |

| Aminothioxanthone Derivative 9 | Candida albicans ATCC 10231 | 16-32 | nih.gov |

| 2-Octanoylbenzohydroquinone 4 | Candida krusei | 2 | rsc.org |

| 2-Octanoylbenzohydroquinone 4 | Rhizopus oryzae | 4 | rsc.org |

| 6-Nonadecynoic acid (4) | Candida albicans | Comparable to control drugs | nih.gov |

| 6-Nonadecynoic acid (4) | Aspergillus fumigatus | Comparable to control drugs | nih.gov |

Anticancer and Cytotoxic Potentials

The anticancer potential of thiophene derivatives is a significant area of research. nih.gov Thiophene-based chalcones and their derivatives have shown cytotoxic effects against various cancer cell lines. illinois.eduarabjchem.org For example, a series of novel bis-chalcone derivatives containing a thiophene moiety demonstrated significant cytotoxic effects against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. illinois.edu

Similarly, newly synthesized thieno[2,3-d]pyrimidine (B153573) derivatives have been evaluated for their anticancer activity, with some compounds showing remarkable results against a panel of 60 human tumor cell lines. ias.ac.in One derivative, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, was particularly effective against a melanoma cell line. ias.ac.in Another study identified a unique thieno[2,3-c]pyrazole derivative (Tpz-1) that induced cell death at low micromolar concentrations across 17 human cancer cell lines. researchgate.net

The table below presents the cytotoxic activity (IC50 values) of selected thiophene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-b]pyridine Derivative 3b | CCRF-CEM (Leukemia) | 2.580 ± 0.550 | nih.gov |

| Thieno[2,3-b]pyridine Derivative 3b | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 | nih.gov |

| Thieno[2,3-c]pyrazole Derivative (Tpz-1) | CCRF-CEM (Leukemia) | 0.25 | researchgate.net |

| Thieno[2,3-c]pyrazole Derivative (Tpz-1) | Various (14 cancer cell lines) | < 1 | researchgate.net |

| Chlorothiophene-based Chalcone (B49325) C4 | WiDr (Colorectal) | 0.77 µg/mL | mdpi.com |

| Chlorothiophene-based Chalcone C6 | WiDr (Colorectal) | 0.45 µg/mL | mdpi.com |

| Furan-thiophene-chalcone AM4 | MCF-7 (Breast) | 19.354 µg/mL | arabjchem.org |

| Thieno[2,3-d] pyrimidine (B1678525) derivative 32a | MCF-7 (Breast) | 18.87 µg/mL | mdpi.com |

Anti-inflammatory Properties

Thiophene derivatives are recognized for their anti-inflammatory properties, with several commercially available drugs containing a thiophene ring. nbinno.comchemimpex.com The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). nbinno.comchemimpex.com

Research on chalcone analogues has shown their potential to suppress the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. mdpi.com Furthermore, certain thiophene-containing chalcones have been found to lower the expression levels of pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.gov Studies have also demonstrated that some thiophene derivatives can negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of key signaling pathways involved in inflammation.

Interactions with Biological Macromolecules (e.g., DNA, BSA)

The interaction of small molecules with biological macromolecules like DNA and serum albumins is crucial for their pharmacokinetic and pharmacodynamic profiles. The binding of thiophene derivatives to Bovine Serum Albumin (BSA), a model protein for Human Serum Albumin, has been a subject of several studies. These interactions are often studied using spectroscopic techniques, which can reveal binding constants and the nature of the binding forces. For instance, the interaction between a lipophilic thalidomide (B1683933) derivative and BSA was found to be spontaneous and primarily driven by van der Waals forces and hydrogen bonding. The binding constant for this interaction was in the range of 10^3 to 10^5 L mol⁻¹, indicating a moderately strong interaction.

The interaction of thiophene-containing compounds with DNA is another area of active investigation. Studies on hybrid 1,3,4-thiadiazole-linked chalcones have shown that these molecules can bind to DNA, likely through intercalation. nbinno.com The nitrogen and sulfur atoms within the thiophene and thiadiazole moieties are believed to be the primary sites for DNA binding. nbinno.com Similarly, ruthenium(II) complexes with thiosemicarbazone ligands containing a thiophene ring have been shown to bind to DNA via intercalation and promote its cleavage.

Enzyme and Receptor Interaction Studies

The biological activity of thiophene derivatives is often mediated by their interaction with specific enzymes and receptors. As mentioned in the anti-inflammatory section, COX and LOX enzymes are significant targets for many thiophene-based compounds. nbinno.comchemimpex.com

In addition to these, other enzymes have also been identified as targets. For example, novel thiophene derivatives have been discovered as potent inhibitors of neuraminidase, an important target for influenza treatment. Molecular docking studies of these inhibitors revealed that the thiophene moiety plays a crucial role in binding to the active site of the enzyme. The metabolism of some thiophene-containing drugs is mediated by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. arabjchem.org Understanding these interactions is vital for assessing the safety and efficacy of new drug candidates.

Materials Science and Optoelectronics

Thiophene-based compounds are of significant interest in materials science, particularly in the field of organic electronics and optoelectronics. The thiophene ring's ability to participate in π-conjugation allows for efficient electron delocalization, which is a fundamental property for charge transport and light emission/absorption in organic materials. This makes thiophene derivatives suitable for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

The versatility of thiophene chemistry allows for the fine-tuning of electronic and optical properties by modifying the molecular structure. For instance, fused-thiophene systems have emerged as a promising class of π-conjugated moieties due to their structural planarity, extended molecular conjugation, and intermolecular S···S interactions. mdpi.com Small molecules based on fused thiophenes have been successfully employed as building blocks in organic semiconductors. mdpi.com

While extensive research has been conducted on polymeric and complex fused-ring thiophene systems, the potential of smaller molecules like this compound and its direct derivatives in materials science is an emerging area. The conjugated enone system linked to the thiophene ring suggests potential for interesting photophysical properties. Research into heteroaryl chalcones has indicated that such molecules can exhibit second-order nonlinear optical (NLO) properties, which are valuable for applications in photonics and optoelectronics. researchgate.netnih.gov The development of thiophene-based small molecules for these advanced applications remains an active field of research, aiming to harness their unique electronic and optical characteristics for the next generation of electronic devices.

Photoinitiators and Photopolymerization Applications

Chalcone derivatives, including thienyl-containing structures analogous to this compound, have been identified as highly effective photoinitiators or photosensitizers for photopolymerization, particularly under visible light. rsc.org These compounds are key components in multi-component photoinitiating systems, which typically consist of the photosensitizer (the chalcone), a co-initiator such as an amine (e.g., ethyl 4-(dimethylamino)benzoate, EDB), and an electron acceptor like an iodonium (B1229267) salt. nih.govrsc.org

The initiation mechanism is based on an oxidation-reduction reaction. Upon irradiation with visible light (e.g., from an LED source), the chalcone derivative absorbs a photon and is promoted to an excited state. rsc.org In this state, it transfers an electron to the iodonium salt, generating a radical species and a chalcone radical cation. The amine co-initiator then regenerates the original chalcone by donating an electron to the radical cation, producing another radical that can also initiate polymerization. This cyclic process allows the chalcone to be reused, enhancing the efficiency of polymerization for monomers like acrylates. rsc.org

The extended π-conjugation provided by the thienyl ring and the enone system gives these molecules excellent light absorption properties in the visible region of the spectrum. researchgate.net Research on various chalcone derivatives has demonstrated their versatility in initiating free radical polymerization, cationic polymerization, and thiol-ene reactions, making them suitable for applications such as the fabrication of 3D hydrogel patterns and other advanced materials. rsc.orgrsc.org

Organic Semiconductors and Photovoltaics

The thiophene ring is a cornerstone building block in the field of organic electronics due to its favorable electronic properties, environmental stability, and tendency to promote intermolecular π-π stacking, which is crucial for charge transport. tcichemicals.com Compounds containing thiophene moieties, such as this compound, are therefore of significant interest as components of organic semiconducting materials. While the molecule itself may not be a primary semiconductor, it serves as a valuable precursor or building block for larger, more complex conjugated systems used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.gov

In many high-performance organic semiconductors, thiophene units are incorporated into donor-acceptor (D-A) type polymers or small molecules. nih.gov The electron-rich thiophene acts as the donor segment, while an electron-deficient unit serves as the acceptor. The this compound structure contains the essential thiophene donor and a conjugated enone system that can influence the electronic properties of a larger molecule. By participating in polymerization or other coupling reactions (e.g., Suzuki or Stille coupling), this thienyl-enone unit can be integrated into polymer backbones or form the end-groups of small-molecule semiconductors, enabling the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and thus its performance in electronic devices. nih.govresearchgate.net

Nonlinear Optical (NLO) Materials

Thienyl chalcones are a class of organic molecules that have demonstrated significant potential as nonlinear optical (NLO) materials. nih.gov Their performance stems from the intramolecular charge transfer (ICT) that occurs within their donor-π-acceptor (D-π-A) framework. In this structure, the thiophene ring can act as an electron donor or part of the π-conjugated bridge, while the carbonyl group of the enone system functions as the electron acceptor. This electronic asymmetry, combined with the delocalized π-electron system, gives rise to a large third-order optical nonlinearity, which is characterized by parameters such as the nonlinear refractive index (n₂) and the third-order nonlinear susceptibility (χ⁽³⁾). utar.edu.myrsc.org

The Z-scan technique is commonly used to investigate the third-order NLO properties of these materials. nih.govrsc.org Studies on various thienyl chalcone derivatives have shown that modifications to the molecular structure, such as the addition of different substituent groups, can significantly enhance their NLO response. utar.edu.myrsc.org These materials are promising for applications in optoelectronics and photonics, including optical limiting and all-optical switching devices. researchgate.net

| Compound | Measurement Technique | Wavelength | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Molecular Hyperpolarizability (γ) (esu) |

| (E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Z-scan (femtosecond) | 800 nm | - | - | 4.35 x 10⁻³⁴ |

| (E)-3-(2,6-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Z-scan (femtosecond) | 800 nm | - | - | 3.78 x 10⁻³⁴ |

| Anthracenyl Chalcone Derivative (AC) | Z-scan (continuous wave) | 635 nm | Negative | 1.10 x 10⁻⁴ | - |

This table presents data for representative thienyl chalcone derivatives to illustrate the NLO properties of this class of compounds. Data sourced from references nih.govrsc.org.

Fluorescent Probes and Sensors

The chalcone scaffold is an excellent platform for the design of fluorescent probes and sensors due to its inherent photophysical properties. nih.gov The conjugated system in molecules like this compound allows for π→π* electronic transitions, resulting in fluorescence. The emission characteristics of these dyes, such as wavelength and quantum yield, are often highly sensitive to their environment. This sensitivity can be exploited for sensing applications, as changes in solvent polarity, viscosity, or the presence of a specific analyte can induce a measurable change in the fluorescence signal. researchgate.net

Researchers have developed chalcone-based "turn-on" fluorescent probes that are initially non-fluorescent but become highly emissive upon reacting with a target analyte. For example, by incorporating a recognition site, chalcone derivatives have been designed to selectively detect nitroreductase activity in bacteria or to sense biologically relevant molecules like hydrogen sulfide. rsc.orgrsc.org The core structure of this compound, with its potential for chemical modification on both the thiophene and phenyl rings (if substituted), provides a versatile template for creating novel probes for bioimaging and environmental monitoring. nih.gov

Catalysis

Application of this compound in Catalytic Systems

This compound is a valuable substrate in a variety of catalytic reactions for the synthesis of more complex molecules, particularly heterocycles. The molecule possesses multiple reactive sites that can be selectively targeted by catalysts. The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack, such as in Michael additions, and can participate in cycloaddition reactions. The thiophene ring itself is amenable to C-H activation and functionalization, a modern and efficient strategy in organic synthesis. mdpi.com

For example, palladium-catalyzed direct C-H arylation can be used to add new aryl groups to the thiophene ring, diversifying the molecular structure. mdpi.com Furthermore, the enone system can be a substrate in phosphine-catalyzed annulation reactions to construct new ring systems. nih.gov The condensation of related thienylcarbonyl compounds with other reagents, often under base catalysis, can yield functionalized pyridines and thiazoles, demonstrating the utility of the thienyl-ketone framework in building diverse heterocyclic libraries. researchgate.net

Development of Novel Ligands and Catalytic Precursors

The thiophene moiety is a well-known coordinating agent in organometallic chemistry. The sulfur atom in the ring possesses lone pairs of electrons that can form coordinate bonds with transition metals, making thiophene-containing molecules attractive candidates for ligand development. While this compound is not typically used directly as a ligand, it serves as an excellent precursor for the synthesis of more elaborate ligands. nih.gov

Through chemical modification, the ketone or enone functional groups can be converted into other coordinating groups. For instance, the ketone can be transformed into an amine or a pyrimidine ring, introducing nitrogen donor atoms. researchgate.net The entire molecule can also be oxidized to form a thienyl carboxylate, which can act as a bridging or terminal ligand for metal centers, such as molybdenum and tungsten, to form complexes with unique electronic properties and potential catalytic applications. nih.gov The synthesis of such ligands derived from thienyl precursors is crucial for developing new catalysts for a wide range of organic transformations.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of 4-(2-Thienyl)but-3-en-2-one and related chalcones relies heavily on the Claisen-Schmidt condensation, which often involves harsh basic or acidic conditions and organic solvents, leading to environmental concerns. researchgate.neteurekaselect.comchemrevlett.com The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability, reduce waste, and improve efficiency. rjpn.orgnih.gov

Key research directions include:

Microwave and Ultrasound Assistance: These energy-efficient techniques can significantly accelerate reaction times and improve product yields compared to conventional heating methods. rjpn.orgnih.gov For instance, microwave irradiation has been used to synthesize 2'-hydroxychalcones in 3-5 minutes with yields of 80-90%. rjpn.org

Eco-Friendly Catalysts: There is a growing interest in replacing homogeneous catalysts with heterogeneous, reusable alternatives. Recent studies have demonstrated the use of magnetic iron oxide nanoparticles (FeONPs) as an efficient, affordable, and environmentally benign catalyst for synthesizing thienyl chalcones. acs.orgnih.gov Other catalysts being explored include natural phosphates, amino grafted zeolites, and silicasulfuric acid. eurekaselect.com

Green Solvents and Solvent-Free Reactions: The fifth principle of green chemistry advocates for reducing the use of auxiliary substances like toxic organic solvents. nih.gov Research is focused on using greener solvents such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. eurekaselect.comrjpn.org Solvent-free "grindstone" chemistry and solid-support synthesis are also emerging as viable, waste-reducing alternatives. nih.gov

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers high selectivity under mild conditions, representing a frontier in sustainable synthesis. rjpn.org

Table 1: Comparison of Synthetic Methodologies for Thienyl Chalcones

| Methodology | Catalyst/Conditions | Reaction Time | Yield | Sustainability Advantages |

|---|---|---|---|---|

| Conventional | Aqueous NaOH/KOH in Ethanol (B145695) | Several hours to 24h | Variable, often moderate | Well-established, simple setup |

| Microwave-Assisted | Anhydrous K2CO3 | 3-5 minutes | High (80-90%) | Reduced reaction time, energy efficient |

| Ultrasound-Assisted (Sonochemistry) | Base in an appropriate solvent | Shorter than conventional | High | Energy efficient, often at room temperature |

| Heterogeneous Catalysis | Iron Oxide Nanoparticles (FeONPs) | 5-6 hours (reflux) | Good | Catalyst is reusable and easily separated |

| Green Solvents | Phosphonium ionic liquid | 30 minutes | Good | Low volatility, reduced environmental impact |

Deepening Understanding of Structure-Activity Relationships in Biological Applications

This compound and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. nih.govbiointerfaceresearch.comnih.govacs.org Future research is focused on moving beyond preliminary screening to a deeper, mechanistic understanding of how the compound's structure relates to its biological function. This involves elucidating the precise molecular targets and pathways through which these compounds exert their effects.

Key areas of investigation include:

Systematic Derivatization: Researchers are creating libraries of derivatives by systematically modifying the substituents on both the thiophene (B33073) and phenyl rings. This allows for a detailed analysis of how factors like electron-donating or electron-withdrawing groups, lipophilicity, and steric hindrance affect a specific biological activity. nih.govhumanjournals.com For example, studies have shown that chalcones with electron-withdrawing groups tend to exhibit increased anti-inflammatory activity. nih.gov

Target Identification and Validation: A crucial goal is to identify the specific enzymes, receptors, or signaling proteins that thienyl chalcones interact with. For instance, certain chalcone (B49325) derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways like NF-κB and PI3K/Akt. researchgate.netnih.gov Docking studies have predicted that some derivatives bind with high affinity to proteins like Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), suggesting a mechanism for their antitubercular activity. mdpi.com